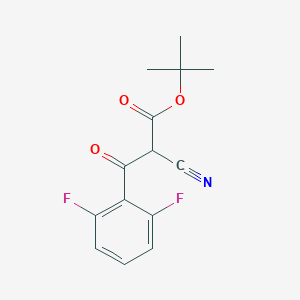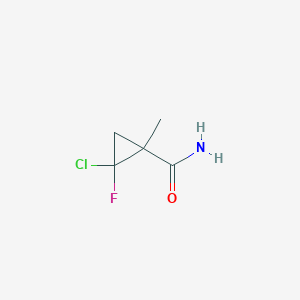
tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate (TBDFP-CNOP) is a small molecule that has been used in a variety of scientific research applications. TBDFP-CNOP is a derivative of 2,6-difluorophenylacetic acid, which has been used in the synthesis of a number of organic compounds. The compound has been found to be a useful tool in the fields of drug discovery and development, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has been used in a variety of scientific research applications. It has been used in the study of enzyme activity, as well as in the study of protein-protein interactions. It has also been used in the study of receptor-ligand interactions, and has been found to be a useful tool in the study of drug discovery and development.
Mechanism of Action
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has been found to act as an inhibitor of enzymes, such as acetylcholinesterase and phosphodiesterase. The compound has also been found to act as an agonist of certain receptors, such as the muscarinic receptor. It has also been found to act as an antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase acetylcholine levels in the brain, which can lead to increased alertness and focus. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low toxicity, which makes it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for research. On the other hand, one of the main limitations of using this compound is its lack of specificity. It has been found to interact with a variety of different enzymes and receptors, which can make it difficult to study the effects of a single compound.
Future Directions
There are a number of potential future directions for the use of tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate. One potential direction is the use of this compound as a tool for drug discovery and development. Additionally, it could be used to study the effects of certain drugs on biochemical and physiological processes. It could also be used to study the effects of certain drugs on the brain, such as their effects on memory and learning. Finally, this compound could be used to study the effects of certain drugs on the immune system.
Synthesis Methods
Tert-Butyl 3-(2',6'-difluorophenyl)-2-cyano-3-oxopropanoate can be synthesized using a variety of methods. The most common method involves the reaction of difluorophenylacetic acid with tert-butyl cyanide in an aqueous medium. This reaction produces this compound as a by-product, which can then be isolated and purified. Other methods of synthesis have also been developed, such as the reaction of difluorophenylacetic acid with tert-butyl bromide in an aqueous medium.
properties
IUPAC Name |
tert-butyl 2-cyano-3-(2,6-difluorophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c1-14(2,3)20-13(19)8(7-17)12(18)11-9(15)5-4-6-10(11)16/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNALAJHICZEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)

![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)
![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
